4-(3-bromo-1H-pyrazol-1-yl)pyridine chemical structure and properties
4-(3-bromo-1H-pyrazol-1-yl)pyridine chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 4-(3-bromo-1H-pyrazol-1-yl)pyridine , a critical heterocyclic scaffold in medicinal chemistry.
CAS No: 1874509-70-2 Formula: C₈H₆BrN₃ Molecular Weight: 224.06 g/mol
Executive Summary
The 4-(3-bromo-1H-pyrazol-1-yl)pyridine scaffold represents a strategic "biaryl-equivalent" motif used extensively in drug discovery, particularly for kinase inhibitors and allosteric modulators. Its value lies in its bifunctional nature:
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The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and solubilizing group, often targeting the hinge region of kinases or solvent-exposed fronts.
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The 3-Bromo-Pyrazole Core: Provides a regiochemically defined handle (C3-Br) for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
This guide outlines the validated synthetic routes, physicochemical properties, and functionalization strategies for this compound.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The molecule consists of a pyridine ring attached to the N1 nitrogen of a pyrazole ring, which bears a bromine atom at the C3 position.
Physicochemical Data Profile
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale yellow solid | Typical for brominated bi-heterocycles.[1] |
| Melting Point | 118–122 °C (Predicted) | Varies by crystal form/purity. |
| LogP | 1.82 ± 0.3 | Lipophilic enough for membrane permeability; suitable for CNS/peripheral targets. |
| pKa (Pyridine N) | ~5.2 | Weakly basic; forms salts with strong acids (HCl, MsOH). |
| pKa (Pyrazole) | N/A (N-substituted) | The N1-substitution removes the acidic NH proton. |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) | Key for target engagement. |
| Rotatable Bonds | 1 (N1–C4' bond) | Allows conformational adaptation in binding pockets. |
Synthetic Pathways[2][4][5][8][10][11][12][13]
The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)pyridine hinges on the formation of the C–N bond between the pyrazole nitrogen and the pyridine ring. The primary challenge is regioselectivity : ensuring the pyridine attaches to N1 (distal to bromine) rather than N2 (proximal to bromine).
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred route for scale-up due to cost-efficiency and high regioselectivity driven by steric factors.
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Reagents: 3-Bromopyrazole, 4-Fluoropyridine (or 4-Chloropyridine HCl), Base (Cs₂CO₃ or K₂CO₃).
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Solvent: DMF or DMSO.
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Mechanism: The pyrazolate anion attacks the electron-deficient C4 position of the pyridine. Steric repulsion between the C3-bromine and the incoming pyridine ring disfavors the formation of the 5-bromo isomer, yielding the desired 3-bromo isomer as the major product.
Method B: Ullmann-Type Coupling
Used when activated pyridines (fluorinated) are unavailable or when using 4-iodopyridine.
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Catalyst: CuI (10–20 mol%).
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Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine or 1,10-Phenanthroline.
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Base: K₃PO₄.[2]
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Conditions: Toluene/Dioxane, 110 °C.
Synthesis Diagram (Graphviz)
Figure 1: SNAr synthesis pathway highlighting the regioselective preference for the 3-bromo isomer.
Detailed Experimental Protocol
Objective: Synthesis of 4-(3-bromo-1H-pyrazol-1-yl)pyridine via SNAr.
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Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromopyrazole (1.0 equiv, 10 mmol, 1.47 g) and cesium carbonate (2.0 equiv, 20 mmol, 6.5 g) in anhydrous DMF (30 mL).
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Addition: Add 4-fluoropyridine hydrochloride (1.1 equiv, 11 mmol, 1.47 g) in one portion. Note: If using the HCl salt, the extra equivalent of base neutralizes the acid in situ.
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Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS (Target [M+H]⁺ = 224/226).
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Workup:
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Cool the reaction to room temperature.
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Pour into ice-water (150 mL) to precipitate the crude product.
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the residue via flash column chromatography on silica gel.
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Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.
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Isomer Separation: The desired 3-bromo isomer typically elutes after the minor 5-bromo isomer (due to the exposed pyridine nitrogen being more polar in the 3-isomer conformation).
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Yield: Typical isolated yields range from 65% to 80% .
Reactivity & Functionalization Strategies
The 3-bromo substituent serves as a versatile "warhead" for diversification.[3] The pyridine ring remains stable under typical cross-coupling conditions.
Key Transformations
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Suzuki-Miyaura Coupling:
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Reagents: Aryl/Heteroaryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Application: Installing aromatic tails to access kinase hydrophobic pockets.
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Buchwald-Hartwig Amination:
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Reagents: Primary/Secondary amine, Pd₂dba₃, Xantphos, Cs₂CO₃.
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Application: Creating amino-pyrazole derivatives common in CDK and Aurora kinase inhibitors.
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Sonogashira Coupling:
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Reagents: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA.
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Application: Extending the scaffold with rigid alkyne linkers.
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Functionalization Logic Diagram (Graphviz)
Figure 2: Divergent synthesis capabilities of the scaffold.
Safety and Handling
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Hazards: The compound is an organobromide and pyridine derivative. Treat as an irritant (H315, H319) and potentially harmful if swallowed (H302).
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light to prevent slow debromination or pyridine oxidation.
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Solubility: Soluble in DMSO, DMF, Methanol, and DCM. Poorly soluble in water (unless protonated).
References
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Regioselective Synthesis of N-Aryl Pyrazoles
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:The Journal of Organic Chemistry, 2017, 82(16), 8359–8370.
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URL:[Link]
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Ullmann Coupling Methodologies
- Title: Copper-Catalyzed Ullmann-Type Coupling and Decarboxyl
- Source:Organic Letters, 2012, 14(12), 3056–3059.
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URL:[Link]
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Medicinal Chemistry Applications (Kinase Scaffolds)
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Synthesis of 3-Bromopyrazole Precursor
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
